Elobixibat hydrate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Elobixibat hydrate is a potent inhibitor of the ileal bile acid transporter (IBAT), also known as the apical sodium bile acid transporter (ASBT). This compound is primarily used in the treatment of chronic constipation and irritable bowel syndrome with constipation (IBS-C). By inhibiting the reuptake of bile acids in the ileum, this compound increases the bile acid concentration in the gut, which accelerates intestinal passage and softens the stool .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Elobixibat hydrate involves several key steps. One of the synthetic routes includes the saponification of an ester to give an acid, followed by coupling with tert-butyl glycinate. Subsequent tert-butyl cleavage using trifluoroacetic acid (TFA) furnishes this compound in high yield .
Industrial Production Methods
The industrial production of this compound can be carried out under mild and safe conditions, making it suitable for large-scale manufacturing. The process involves the preparation of a crystalline monohydrate form of Elobixibat .
化学反应分析
Types of Reactions
Elobixibat hydrate undergoes various chemical reactions, including substitution and coupling reactions. These reactions are essential for its synthesis and modification.
Common Reagents and Conditions
Common reagents used in the synthesis of this compound include esters, tert-butyl glycinate, and trifluoroacetic acid. The reactions are typically carried out under controlled conditions to ensure high yield and purity .
Major Products Formed
The major product formed from these reactions is this compound itself, which is obtained in its crystalline monohydrate form .
科学研究应用
Elobixibat hydrate has a wide range of scientific research applications:
作用机制
Elobixibat hydrate exerts its effects by inhibiting the ileal bile acid transporter (IBAT), which is responsible for the reabsorption of bile acids from the ileum. By inhibiting IBAT, this compound increases the concentration of bile acids in the colon. This increase in bile acids enhances colonic motility and mucosal fluid secretion, resulting in accelerated intestinal passage and softened stool .
相似化合物的比较
Similar Compounds
Lubiprostone: Another compound used for the treatment of chronic constipation. It works by activating chloride channels in the gut to increase fluid secretion.
Linaclotide: Used for chronic constipation and IBS-C. It activates guanylate cyclase-C receptors in the intestine to increase fluid secretion and accelerate transit.
Maralixibat: An IBAT inhibitor similar to Elobixibat hydrate, used for treating cholestatic liver diseases
Uniqueness of this compound
This compound is unique due to its specific mechanism of action as an IBAT inhibitor. Unlike other laxatives that work by increasing fluid secretion through different pathways, this compound specifically targets bile acid transport, making it a novel and effective treatment for chronic constipation and IBS-C .
属性
CAS 编号 |
1633824-78-8 |
---|---|
分子式 |
C36H47N3O8S2 |
分子量 |
713.9 g/mol |
IUPAC 名称 |
2-[[(2R)-2-[[2-[(3,3-dibutyl-7-methylsulfanyl-1,1-dioxo-5-phenyl-2,4-dihydro-1λ6,5-benzothiazepin-8-yl)oxy]acetyl]amino]-2-phenylacetyl]amino]acetic acid;hydrate |
InChI |
InChI=1S/C36H45N3O7S2.H2O/c1-4-6-18-36(19-7-5-2)24-39(27-16-12-9-13-17-27)28-20-30(47-3)29(21-31(28)48(44,45)25-36)46-23-32(40)38-34(26-14-10-8-11-15-26)35(43)37-22-33(41)42;/h8-17,20-21,34H,4-7,18-19,22-25H2,1-3H3,(H,37,43)(H,38,40)(H,41,42);1H2/t34-;/m1./s1 |
InChI 键 |
VARDBGNECHECBX-MDYNBEAQSA-N |
手性 SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)N[C@H](C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |
规范 SMILES |
CCCCC1(CN(C2=CC(=C(C=C2S(=O)(=O)C1)OCC(=O)NC(C3=CC=CC=C3)C(=O)NCC(=O)O)SC)C4=CC=CC=C4)CCCC.O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。